12-Oxo-ltb4
12-Oxo-ltb4
12-dehydro-leukotriene B4 is a long-chain fatty acid consisting of leukotriene B4 having a 12-keto group in place of the 12-hydroxy group. It is an oxo fatty acid, a long-chain fatty acid, a leukotriene and a hydroxy polyunsaturated fatty acid. It is functionally related to an icosa-6,8,10,14-tetraenoic acid and a leukotriene B4. It is a conjugate acid of a 12-dehydro-leukotriene B4(1-).
12-Oxo-ltb4 is a natural product found in Homo sapiens with data available.
12-Oxo-ltb4 is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
136696-10-1
VCID:
VC21206370
InChI:
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1
SMILES:
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
12-Oxo-ltb4
CAS No.: 136696-10-1
Cat. No.: VC21206370
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 12-dehydro-leukotriene B4 is a long-chain fatty acid consisting of leukotriene B4 having a 12-keto group in place of the 12-hydroxy group. It is an oxo fatty acid, a long-chain fatty acid, a leukotriene and a hydroxy polyunsaturated fatty acid. It is functionally related to an icosa-6,8,10,14-tetraenoic acid and a leukotriene B4. It is a conjugate acid of a 12-dehydro-leukotriene B4(1-). 12-Oxo-ltb4 is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 136696-10-1 |
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1 |
| Standard InChI Key | SJVWVCVZWMJXOK-GIUDXHRWSA-N |
| Isomeric SMILES | CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
| SMILES | CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
| Canonical SMILES | CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
| Appearance | Assay:≥90%A solution in acetonitrile |
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